Tepotinib's molecular structure can be described by its chemical formula . The compound features a complex arrangement that includes a chlorophenyl group, an imidazopyridine moiety, and an amine functional group.
Tepotinib undergoes various chemical reactions during its application in biological systems. The primary reaction of interest is its binding to the MET receptor, where it inhibits downstream signaling pathways that promote cell proliferation.
The mechanism of action of Tepotinib involves the selective inhibition of MET receptor tyrosine kinase activity. By preventing adenosine triphosphate from binding to the receptor, Tepotinib effectively halts the activation of signaling pathways responsible for cell growth and survival.
Tepotinib possesses several notable physical and chemical properties that influence its pharmacokinetics and therapeutic efficacy.
Tepotinib has significant applications in scientific research and clinical practice, particularly in oncology. Its primary use is as a targeted therapy for patients with specific genetic mutations associated with non-small cell lung cancer.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4